![molecular formula C10H8F2O B166312 6,7-Difluoro-1-tetralone CAS No. 137114-68-2](/img/structure/B166312.png)
6,7-Difluoro-1-tetralone
Overview
Description
6,7-Difluoro-1-tetralone is a chemical compound with the molecular formula C10H8F2O . It has a molecular weight of 182.17 .
Synthesis Analysis
The synthesis of tetralones, including 6,7-Difluoro-1-tetralone, can be achieved through various methods. One such method involves the use of 1,1,1,3,3,3-hexafluoro-2-propanol to promote an intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . Another method involves the use of a catalyst generated in situ from [Rh (COD)Cl] 2, ( R )-DTBM-SEGPHOS, and NaBARF .Molecular Structure Analysis
The molecular structure of 6,7-Difluoro-1-tetralone consists of a ten-membered carbon ring with two fluorine atoms and one oxygen atom attached .Physical And Chemical Properties Analysis
6,7-Difluoro-1-tetralone has a melting point of 26-28 °C and a predicted boiling point of 273.6±40.0 °C . Its density is predicted to be 1.290±0.06 g/cm3 .Scientific Research Applications
Fluorinated Building Blocks
Fluorinated compounds play a crucial role in drug discovery and agrochemical development. 6,7-Difluoro-1-tetralone serves as a valuable fluorinated building block. Its incorporation into molecular structures enhances lipophilicity, metabolic stability, and bioavailability. Researchers can use it to introduce fluorine atoms selectively into target molecules.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s structurally similar compound, 7-methoxy-1-tetralone, has been reported to interact with opioid receptors, suggesting a potential interaction with these targets .
Biochemical Pathways
Based on the structural similarity to 7-methoxy-1-tetralone, it may be involved in the opioid signaling pathway .
properties
IUPAC Name |
6,7-difluoro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXBYMJRIQHKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435600 | |
Record name | 6,7-DIFLUORO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-1-tetralone | |
CAS RN |
137114-68-2 | |
Record name | 6,7-DIFLUORO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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